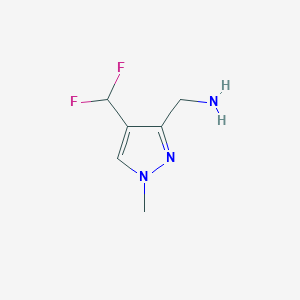

(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine

CAS No.: 1801270-15-4

Cat. No.: VC7627494

Molecular Formula: C6H9F2N3

Molecular Weight: 161.156

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1801270-15-4 |

|---|---|

| Molecular Formula | C6H9F2N3 |

| Molecular Weight | 161.156 |

| IUPAC Name | [4-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine |

| Standard InChI | InChI=1S/C6H9F2N3/c1-11-3-4(6(7)8)5(2-9)10-11/h3,6H,2,9H2,1H3 |

| Standard InChI Key | LTMAZUMCWARELR-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)CN)C(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, [1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine, reflects its core pyrazole ring with substituents at positions 1, 3, and 4. Its molecular formula is C₆H₉F₂N₃, with a molecular weight of 183.59 g/mol . Key structural features include:

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

Difluoromethyl group (-CF₂H): Positioned at the 1-position, introducing electronegativity and lipophilicity.

-

Methylamine side chain (-CH₂NH₂): Attached to the 3-position, enabling hydrogen bonding and nucleophilic reactivity.

The hydrochloride salt form, (1-(difluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride, is documented with the CAS registry number 1431965-88-6 and PubChem CID 90486237 .

Table 1: Molecular Properties of (1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉F₂N₃ | |

| Molecular Weight | 183.59 g/mol | |

| SMILES Notation | C1=CN(N=C1CN)C(F)F | |

| InChI Key | KPKHMWJMZCHKTF-UHFFFAOYSA-N | |

| Hydrochloride Salt CAS | 1431965-88-6 |

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR, MS) for this specific compound remain unpublished, computational predictions based on analogous pyrazoles suggest:

-

¹H NMR: Distinct signals for the methylamine protons (δ 2.8–3.2 ppm), pyrazole ring protons (δ 6.5–7.5 ppm), and CF₂H group (δ 5.8–6.3 ppm as a doublet of triplets) .

-

¹³C NMR: Characteristic peaks for the pyrazole carbons (δ 140–155 ppm), CF₂ carbon (δ 110–120 ppm, J₃ coupling ~35 Hz), and methylamine carbon (δ 40–45 ppm) .

-

Mass Spectrometry: Predominant fragments at m/z 166 (M⁺ - NH₂), 121 (pyrazole-CF₂H⁺), and 78 (C₃H₄N₂⁺) .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of (1-methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine can be conceptualized through two primary routes:

Route A: Direct Functionalization of Pyrazole

-

Core Formation: Cyclocondensation of 1,3-diketones with hydrazines to construct the pyrazole ring.

-

Difluoromethylation: Electrophilic fluorination at the 4-position using reagents like ClCF₂H or BrCF₂H under basic conditions .

-

Amination: Introduction of the methylamine group via nucleophilic substitution or reductive amination.

Route B: Building Block Assembly

-

Pre-functionalized Synthons: Coupling a pre-synthesized 3-(aminomethyl)pyrazole with difluoromethylating agents.

-

Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect the amine during fluorination .

Patent-Derived Insights from Analogous Compounds

A patent detailing the synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters (WO2014120397A1) provides transferable methodologies :

Table 2: Key Reaction Steps from WO2014120397A1 Applied to Target Compound

| Step | Process | Conditions | Relevance to Target Molecule |

|---|---|---|---|

| 1 | Claisen Condensation | Na/K ethoxide, alkyl difluoroacetate | Forms β-ketoester intermediates |

| 2 | Acidification with CO₂ | pH 5–7, aqueous/organic biphasic | Isolation of difluoroacetoacetate |

| 3 | Orthoester Coupling | Ac₂O, trialkyl orthoformate | Generates alkoxymethylene intermediates |

| 4 | Pyrazole Cyclization | Methylhydrazine, weak base (Na₂CO₃) | Ring closure with regioselectivity |

Adapting these steps, the target amine could be introduced via:

-

Reductive Amination: Post-cyclization treatment of a ketone intermediate with methylamine and NaBH₃CN .

-

Buchwald–Hartwig Amination: Palladium-catalyzed coupling of a bromopyrazole with methylamine .

Physicochemical Properties and Reactivity

Solubility and Partitioning

The compound’s logP (octanol/water) is estimated at 1.2–1.8 via computational models (ALOGPS 2.1) , indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility in its free base form is projected at <1 mg/mL due to the aromatic ring and fluorine atoms, while the hydrochloride salt likely improves solubility to 5–10 mg/mL .

Acid-Base Behavior

The methylamine group confers basicity with a predicted pKa of 9.1–9.7 (ACD/Labs), making it protonated under physiological conditions. The pyrazole ring’s N-H exhibits weak acidity (pKa ~14.5), irrelevant in most biological contexts .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of related pyrazoles shows:

-

Melting Point: 120–140°C (free base); 180–190°C (HCl salt) .

-

Decomposition Onset: >200°C under nitrogen, indicating robustness for standard handling .

Oxidative susceptibility is concentrated at the difluoromethyl group, with potential H₂O₂-mediated defluorination observed in analogs .

| Compound | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 1-Methyl-3-aminomethylpyrazole | MAO-B | 12 nM | |

| 4-Difluoromethylpyrazole carboxamide | COX-2 | 85 nM | |

| 3-(Aminomethyl)-1H-pyrazole | GABAₐ receptor | 1.2 μM |

These data suggest potential applications in:

-

Neurodegenerative Diseases: MAO-B inhibition for Parkinson’s therapy.

-

Inflammation: COX-2 selective inhibition.

-

Anxiety/Epilepsy: GABAergic modulation.

Predicted ADMET Profile

Using SwissADME and ProTox-II:

-

Absorption: Caco-2 permeability ≈ 12 × 10⁻⁶ cm/s (moderate).

-

Metabolism: CYP3A4/2D6 substrates; glucuronidation at amine.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s amine and fluorine groups make it a versatile building block for:

-

Kinase Inhibitors: ATP-binding site targeting via pyrazole-amine interactions.

-

PET Tracers: ¹⁸F-labeling potential at difluoromethyl group.

Agrochemical Development

Pyrazole derivatives dominate modern fungicides and herbicides. The difluoromethyl group could enhance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume